5-Cyano-2-ethoxybenzoic acid
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Overview
Description
5-Cyano-2-ethoxybenzoic acid is a chemical compound with the molecular formula C10H9NO3. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-ethoxybenzoic acid with a cyanating agent under specific conditions to introduce the cyano group . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 5-Cyano-2-ethoxybenzoic acid may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the ethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
5-Cyano-2-ethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 5-Cyano-2-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzoic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
5-Cyano-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
5-Cyano-2-hydroxybenzoic acid:
Uniqueness
5-Cyano-2-ethoxybenzoic acid is unique due to the presence of both the cyano and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-cyano-2-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHINXJPIDGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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